4-Ethyloxan-3-one
Description
4-Ethyloxan-3-one is a cyclic ketone with a six-membered oxane (tetrahydropyran) ring structure. The compound features an ethyl substituent at the 4-position and a ketone group at the 3-position of the ring. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 128.17 g/mol, and it is registered under CAS number 1528577-04-9 .
Properties
IUPAC Name |
4-ethyloxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-3-4-9-5-7(6)8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGRHFSBADOEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCOCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyloxan-3-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the formation of the oxanone ring.
Industrial Production Methods: In an industrial setting, this compound can be produced via the oxidation of 4-ethyltetrahydrofuran. This process involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the selective formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-Ethyloxanoic acid.
Reduction: 4-Ethyloxan-3-ol.
Substitution: Various substituted oxanones depending on the nucleophile used.
Scientific Research Applications
4-Ethyloxan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyloxan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the oxygen atom in the ring can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally analogous to 4-ethyloxan-3-one and are compared based on available
Structural and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₇H₁₂O₂ | 128.17 | 1528577-04-9 | Cyclic oxane ring, ethyl at C4, ketone at C3 |
| 4-Ethylhexan-3-one | C₈H₁₄O* | ~126.20 (estimated) | 6137-12-8 | Linear hexan chain, ethyl at C4, ketone at C3 |
| 4-Hexyl-1,3-dioxane | C₁₀H₂₀O₂ | 172.26 | 2244-85-1 | 1,3-dioxane ring (two oxygen atoms), hexyl at C4 |
*Note: The molecular formula for 4-ethylhexan-3-one is inferred from its IUPAC name, as explicit data is unavailable in the provided evidence .
- Cyclic vs. 4-Hexyl-1,3-dioxane’s 1,3-dioxane ring (with two oxygen atoms) increases polarity compared to the single-oxygen oxane ring in this compound, likely affecting boiling points and reactivity .
Functional Group Reactivity
- The ketone group in this compound and 4-ethylhexan-3-one enables nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols.
- 4-Hexyl-1,3-dioxane’s ether oxygens may participate in acid-catalyzed ring-opening reactions, distinguishing its reactivity from the ketone-dominated analogs .
Biological Activity
4-Ethyloxan-3-one, a compound belonging to the oxanone family, has garnered attention for its potential biological activities. This article reviews various studies focusing on its synthesis, biological properties, and applications in pharmacology.
Chemical Structure and Synthesis
This compound is characterized by its unique oxanone structure, which contributes to its biological activity. The synthesis of this compound often involves multi-step organic reactions, including oxidation and cyclization processes. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for biological evaluation.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound against various pathogens. For instance:
- Bacterial Inhibition : In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 μg/mL depending on the strain tested .
- Fungal Activity : The compound also exhibited antifungal effects against Candida albicans, with an IC50 value of approximately 25 μg/mL .
Antioxidant Properties
Research has shown that this compound possesses notable antioxidant capabilities. The compound was evaluated using DPPH radical scavenging assays, where it demonstrated a scavenging activity of 75% at a concentration of 50 μg/mL, indicating its potential as a natural antioxidant agent .
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 20.5 |
| HeLa (Cervical) | 18.3 |
| A549 (Lung) | 22.1 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .
Mechanistic Insights
The biological mechanisms underlying the activities of this compound have been explored in several studies:
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes, leading to cell lysis and death .
- Antioxidant Mechanism : The antioxidant activity is attributed to the ability of this compound to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress .
- Cytotoxic Mechanism : In cancer cells, it appears to activate the mitochondrial pathway of apoptosis, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on MCF-7 cells, revealing that treatment with this compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis showed a marked increase in Annexin V-positive cells after treatment .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for 4-Ethyloxan-3-one, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves cyclization or oxidation of precursor molecules (e.g., substituted oxanes). To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalysts) in detail .
- Characterize intermediates and final products using NMR (¹H/¹³C), IR, and mass spectrometry. Provide spectral data in supplementary materials .
- Validate purity via HPLC or GC-MS, reporting retention times and calibration curves .
- Key Data : Molecular formula (C₇H₁₂O₂), CAS 1528577-04-9, molecular weight 128.17 g/mol .
Q. What analytical techniques are most reliable for verifying the structural identity of this compound?
- Methodological Answer :
- Primary : ¹H NMR to confirm ethyl group integration (δ ~1.2–1.5 ppm) and ketone absence of protons. ¹³C NMR for carbonyl carbon (δ ~210 ppm) .
- Secondary : IR spectroscopy for ketone C=O stretching (~1710–1740 cm⁻¹) .
- Cross-validation : Compare with literature spectra or computational predictions (e.g., DFT) .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be systematically analyzed?
- Methodological Answer :
- Use chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers .
- Perform X-ray crystallography to resolve absolute configurations .
- Apply dynamic NMR to study conformational equilibria in solution .
Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to predict transition states and activation energies .
- Solvent Effects : Use PCM models to simulate polar aprotic solvents (e.g., THF) .
- Validation : Compare computed vs. experimental kinetic data (e.g., rate constants) .
Q. How should researchers address contradictions in reported thermodynamic properties (e.g., melting points) of this compound?
- Methodological Answer :
- Replicate Studies : Repeat measurements under standardized conditions (heating rate, purity criteria) .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., DSC calibration) and sample heterogeneity .
- Meta-Analysis : Systematically review literature to identify outliers and propose consensus values .
Q. What experimental designs are optimal for studying the kinetic stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-Rate Profiles : Conduct kinetic assays at controlled pH (buffers) and monitor degradation via UV-Vis or LC-MS .
- Arrhenius Analysis : Measure rate constants at multiple temperatures to derive activation parameters .
- Control Experiments : Include stability tests on analogous oxanes to isolate substituent effects .
Q. How can gaps in the literature on this compound’s biological activity be addressed methodologically?
- Methodological Answer :
- Scoping Reviews : Map existing studies to identify under-researched areas (e.g., enzyme inhibition assays) .
- High-Throughput Screening : Use libraries to test cytotoxicity, metabolic stability, and target binding .
- Mechanistic Studies : Combine molecular docking with in vitro assays to link structure to activity .
Data Presentation Guidelines
- Supplementary Materials : Deposit raw NMR spectra, crystallographic data, and computational outputs in repositories .
- Tables : Include processed data (e.g., kinetic parameters, spectral peaks) in the main text; raw datasets in appendices .
- Figures : Use line graphs for kinetic trends and ORTEP diagrams for crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
